molecular formula C18H15ClFNO3 B1196195 Flumipropyn CAS No. 84478-52-4

Flumipropyn

Cat. No. B1196195
CAS RN: 84478-52-4
M. Wt: 347.8 g/mol
InChI Key: ONNQFZOZHDEENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Flumipropyn is based on its IUPAC name and molecular formula. It consists of a benzene ring with a chloro, fluoro, and propynyl group attached. The propynyl group is further connected to an isoindole dione group .

properties

IUPAC Name

2-(5-but-3-yn-2-yloxy-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO3/c1-3-10(2)24-16-9-15(14(20)8-13(16)19)21-17(22)11-6-4-5-7-12(11)18(21)23/h1,8-10H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNQFZOZHDEENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868818
Record name 2-{5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluorophenyl}-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumipropyn

CAS RN

84478-52-4
Record name Flumipropyn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84478-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumipropyn [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluorophenyl}-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMIPROPYN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3E93Z8TUL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flumipropyn
Reactant of Route 2
Flumipropyn
Reactant of Route 3
Flumipropyn
Reactant of Route 4
Reactant of Route 4
Flumipropyn
Reactant of Route 5
Reactant of Route 5
Flumipropyn
Reactant of Route 6
Flumipropyn

Citations

For This Compound
41
Citations
NB Birchfield, JE Casida - Pesticide Biochemistry and Physiology, 1997 - Elsevier
… ]THP), the desmethyl analog of flumipropyn. Protox of mouse liver mitochondria and maize … identification of a N-aryl-cis-hexahydrophthalimide from incubation of flumipropyn with DTT. …
Number of citations: 16 www.sciencedirect.com
A Forouzesh, E Zand, S Soufizadeh… - Weed …, 2015 - Wiley Online Library
There are inaccuracies in the chemical families of the WSSA and HRAC herbicide classification systems which could limit their practical use in herbicide‐based weed management …
Number of citations: 56 onlinelibrary.wiley.com
SC Mitchell - Xenobiotica, 2018 - Taylor & Francis
… The intraperitoneal administration of [ 35 S]-labeled glutathione, cysteine or sodium sulfate together with oral flumipropyn led to the production of radiolabelled sulfonic acid conjugates …
Number of citations: 6 www.tandfonline.com
H Aizawa, HM Brown - Peroxidizing Herbicides, 1999 - Springer
… group at the double bond of the tetrahydrophthalimide ring of flumipropyn and flumiclorac. … The metabolism of flumipropyn in Sprague-Dawley rats is shown in Fig. 17. The major urinary …
Number of citations: 30 link.springer.com
DN Garad, SD Tanpure… - Beilstein journal of organic …, 2015 - beilstein-journals.org
Ammonium persulfate–dimethyl sulfoxide (APS–DMSO) has been developed as an efficient and new dehydrating reagent for a convenient one-pot process for the synthesis of …
Number of citations: 32 www.beilstein-journals.org
Y Dancik, PL Bigliardi, M Bigliardi-Qi - Reproductive Toxicology, 2015 - Elsevier
Animal-based developmental and reproductive toxicological studies involving skin exposure rarely incorporate information on skin permeation kinetics. For practical reasons, animal …
Number of citations: 28 www.sciencedirect.com
NB Birchfield - 1996 - search.proquest.com
… toward THPs; the THP moiety of the insecticide tetramethrin adds a thiol across the carbon-carbon double bond (Smith et al., 1982); the hexahydrophthalimide derived from flumipropyn …
Number of citations: 1 search.proquest.com
X Hua, S Zhou, M Chen, D Zhang, M Liu, J Liu… - Chemical Research in …, 2016 - Springer
… Early studies reported that when sulfonamido carboxylate groups were introduced onto the benzene ring of Flumipropyn and Cinidon-ethyl(Fig.1), the herbicidal activities of the revised …
Number of citations: 3 link.springer.com
A Bienvenu, A Barthelemy, S Boichut… - Collection of …, 2002 - cccc.uochb.cas.cz
4-tert-Butylphenols can be easily transformed into 4-fluorophenols, provided that no coordinating moiety is present in 2-position, in a two step procedure under mild and safe conditions. …
Number of citations: 21 cccc.uochb.cas.cz
HJ Ma, JH Zhang, XD Xia, MH Xu… - Pest management …, 2014 - Wiley Online Library
BACKGROUND With the objective of finding novel valuable herbicidal candidates, a series of novel 4‐(1H‐pyrazol‐1‐yl)‐6‐(alkynyloxy)‐pyrimidine derivatives were synthesised and …
Number of citations: 25 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.